A Technical Guide to Fmoc-N-methyl-DL-phenylalanine: Properties, Synthesis, and Applications
A Technical Guide to Fmoc-N-methyl-DL-phenylalanine: Properties, Synthesis, and Applications
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylation of peptide backbones is a cornerstone strategy in medicinal chemistry for enhancing the therapeutic properties of peptide-based drug candidates. The incorporation of N-methylated amino acids can significantly improve metabolic stability, modulate conformation, and increase cell permeability.[1][2] Fmoc-N-methyl-DL-phenylalanine is a key building block that facilitates the introduction of an N-methylated phenylalanine residue during Fmoc-based solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of the physicochemical properties, synthesis protocols, and strategic applications of Fmoc-N-methyl-DL-phenylalanine, offering field-proven insights for its effective utilization in peptide science and drug discovery.
Introduction: The Strategic Advantage of N-Methylation
The modification of peptides to improve their drug-like properties is a central challenge in pharmaceutical development. Native peptides often suffer from poor proteolytic stability and low bioavailability, limiting their therapeutic potential.[3][4] N-methylation, the replacement of an amide proton with a methyl group, is a powerful modification that directly addresses these limitations.[3][5]
The introduction of an N-methyl group confers several key advantages:
-
Enhanced Proteolytic Stability: The methyl group sterically shields the adjacent peptide bond from cleavage by proteases, significantly extending the in-vivo half-life of the peptide.[3]
-
Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can lower the energy penalty for crossing cellular membranes and potentially improve oral bioavailability.[3][5]
-
Conformational Control: The steric bulk of the methyl group restricts backbone rotation, reducing the peptide's conformational flexibility.[3][5] This can lock the peptide into its bioactive conformation, leading to enhanced receptor affinity and selectivity. It also lowers the energy barrier between cis and trans amide bond isomers, which can be crucial for mimicking protein turns.[3][6]
Fmoc-N-methyl-DL-phenylalanine serves as a critical reagent for introducing these benefits into a peptide sequence, utilizing the well-established and versatile Fmoc solid-phase peptide synthesis (SPPS) strategy.[2]
Physicochemical and Spectroscopic Properties
Accurate characterization of the starting material is fundamental to any successful synthesis. Fmoc-N-methyl-DL-phenylalanine is typically supplied as a white to off-white solid.[7][8] The properties listed below are for the L-enantiomer, which is more commonly used, but are representative. The DL-racemic mixture will not exhibit optical rotation.
Table 1: Physicochemical Properties of Fmoc-N-methyl-phenylalanine
| Property | Value | References |
|---|---|---|
| Synonyms | Fmoc-N-Me-Phe-OH | [8][9] |
| CAS Number | 77128-73-5 (L-form); 138775-05-0 (D-form) | [9][10][11] |
| Molecular Formula | C₂₅H₂₃NO₄ | [7][8][9] |
| Molecular Weight | 401.45 g/mol | [9] |
| Appearance | White to off-white powder/solid | [7][8] |
| Melting Point | 132.0 to 136.0 °C (L-form) | [12] |
| Solubility | Soluble in DMF, NMP, DCM | [12][13] |
| Storage | 2-8°C, desiccated | [7][9] |
| Optical Rotation [α]D²⁰ | -55.0 ± 3° (c=1 in DMF) (L-form) |[8][9] |
Spectroscopic Characterization
Verifying the identity and purity of Fmoc-N-methyl-DL-phenylalanine before use is a critical quality control step. Key analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Key signals include the N-methyl singlet, aromatic protons of the phenylalanine and Fmoc groups, and the alpha-proton.
-
Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the compound.[14]
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary method for assessing the purity of the compound, which should typically be ≥98%.[7][14]
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-methylated amino acids into a growing peptide chain presents a significant synthetic challenge due to the increased steric hindrance of the secondary amine.[5][15] This steric bulk slows down coupling kinetics, often leading to incomplete reactions and the formation of deletion sequences.[5] Therefore, specialized protocols and more potent coupling reagents are required for high-yield synthesis.
Chemical Structure of Fmoc-N-methyl-DL-phenylalanine
Caption: Chemical structure of Fmoc-N-methyl-L-phenylalanine.
Recommended SPPS Workflow and Protocols
The following section outlines a robust, self-validating protocol for the incorporation of Fmoc-N-methyl-DL-phenylalanine into a peptide sequence using manual SPPS.
Caption: SPPS workflow for incorporating Fmoc-N-methylated amino acids.
-
Resin Swelling: Swell the peptidyl-resin in peptide synthesis grade DMF (approx. 10 mL per gram of resin) for at least 1 hour in a suitable reaction vessel.[13] Drain the solvent.
-
Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate for 7-10 minutes at room temperature.[16]
-
Wash: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene adducts.[16]
Causality: Due to steric hindrance, standard carbodiimide reagents like DIC are often inefficient.[17] Uronium/aminium salt-based reagents, particularly HATU, are highly effective as they form a more reactive HOAt-ester intermediate, which couples faster and with less risk of racemization.[15][17][18] PyAOP is also reported to be especially effective for coupling N-methyl amino acids.[17]
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-N-methyl-DL-phenylalanine (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.[15]
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the activation solution and vortex briefly.[15] Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptidyl-resin. Agitate the mixture at room temperature for 1-2 hours. Longer coupling times are often necessary for N-methylated residues compared to standard amino acids.[15]
-
Wash: Drain the reaction solution and wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).[13]
Causality: The standard Kaiser test, which detects free primary amines, will give a false negative result with the secondary amine of an N-terminal N-methylated residue. The bromophenol blue test is a reliable alternative for monitoring coupling completion.[15]
-
Sample Preparation: After washing, remove a small sample of resin beads (1-2 mg).
-
Test: Add a few drops of a 0.1% solution of bromophenol blue in DMF to the beads.
-
Observation:
Impact on Peptide Analysis
The presence of an N-methylated residue introduces unique features that must be considered during peptide characterization.
-
HPLC Analysis: N-methylation increases the hydrophobicity of a peptide, which will typically lead to a longer retention time on a reversed-phase HPLC column compared to its non-methylated counterpart.
-
Mass Spectrometry: The mass of the peptide will increase by 14.02 Da (CH₂) for each N-methylation. Tandem MS (MS/MS) for sequencing will show a corresponding mass shift for fragments containing the modified residue.[1]
-
NMR Spectroscopy: The N-methyl group introduces a distinct singlet in the ¹H NMR spectrum. Furthermore, the presence of the N-methyl group can lead to observable cis/trans isomers of the amide bond, which may appear as two distinct sets of signals for adjacent residues in the NMR spectra.[1] NOESY or ROESY experiments are crucial for determining the specific conformation.[1]
Safety, Handling, and Storage
While not classified as an OSHA hazardous substance, standard laboratory safety practices should be followed.[10]
-
Handling: Avoid contact with skin and eyes. Use in a well-ventilated area and avoid the formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[10][19]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place. Recommended storage is refrigerated at 2-8°C to ensure long-term stability.[9][19]
-
Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations.[10]
Conclusion
Fmoc-N-methyl-DL-phenylalanine is an indispensable tool for the modern peptide chemist. While its incorporation requires specialized protocols to overcome the kinetic challenges posed by steric hindrance, the benefits are profound. The strategic placement of N-methylated residues can dramatically enhance a peptide's pharmacokinetic profile, transforming a promising lead compound into a viable drug candidate.[2][20] A thorough understanding of the properties, reaction kinetics, and analytical signatures detailed in this guide will empower researchers to effectively leverage this valuable building block in the pursuit of next-generation peptide therapeutics.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Peptides Containing N-Methyl-L-threonine (H-Thr(Me)).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
- LifeTein. (2025, September 25). Should My Peptide Be Methylated?.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BenchChem. (n.d.). The Strategic Advantage of N-Methylation in Peptide Chemistry: A Technical Guide.
- Coste, J., Frérot, E., & Jouin, P. (1994).
- Li, P., & Xu, J.-C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters, 29(2), 204–205.
- Chem-Impex. (n.d.). Nα-Fmoc-Nα-methyl-D-phenylalanine.
- AAPPTec. (n.d.). MSDS - Safety Data Sheet.
- Royo, M. (2016).
- AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- ResearchGate. (n.d.). N-methylation in amino acids and peptides: Scope and limitations.
- United States Biological. (n.d.). N-alpha-Fmoc-N-alpha-Methyl-L-phenylalanine - Data Sheet.
- ChemicalBook. (n.d.). Fmoc-N-methyl-L-phenylalanine CAS#: 77128-73-5.
- Chem-Impex. (n.d.). Nα-Fmoc-Nα-Methyl-L-phenylalanine.
- Sigma-Aldrich. (n.d.). Fmoc-N-Me-Phe-OH ≥99.0% HPLC sum of enantiomers.
- Sigma-Aldrich. (n.d.). Fmoc-N-Me-Phe-OH ≥99.0% HPLC sum of enantiomers Safety Information.
- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET - N-Fmoc-N-methyl-L-phenylalanine.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Fluorophenylalanine using Fmoc-Phe(4-F)-OH.
- Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
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